6-Chloro-N-(2,3-dimethylphenyl)-2-(methanesulfonyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N-(2,3-dimethylphenyl)-2-(methylsulfonyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(2,3-dimethylphenyl)-2-(methylsulfonyl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the 6-position of the pyrimidine ring using reagents like thionyl chloride or phosphorus oxychloride.
Substitution with 2,3-Dimethylphenyl Group: This step involves the nucleophilic substitution reaction where the 2,3-dimethylphenylamine is introduced.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or sulfonyl groups, converting them to amines or thiols, respectively.
Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Chloro-N-(2,3-dimethylphenyl)-2-(methylsulfonyl)pyrimidin-4-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-(2,3-dimethylphenyl)pyrimidin-4-amine: Lacks the methylsulfonyl group.
2-(Methylsulfonyl)pyrimidin-4-amine: Lacks the 6-chloro and 2,3-dimethylphenyl groups.
6-Chloro-2-(methylsulfonyl)pyrimidin-4-amine: Lacks the 2,3-dimethylphenyl group.
Uniqueness
The uniqueness of 6-Chloro-N-(2,3-dimethylphenyl)-2-(methylsulfonyl)pyrimidin-4-amine lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
86627-00-1 |
---|---|
Molecular Formula |
C13H14ClN3O2S |
Molecular Weight |
311.79 g/mol |
IUPAC Name |
6-chloro-N-(2,3-dimethylphenyl)-2-methylsulfonylpyrimidin-4-amine |
InChI |
InChI=1S/C13H14ClN3O2S/c1-8-5-4-6-10(9(8)2)15-12-7-11(14)16-13(17-12)20(3,18)19/h4-7H,1-3H3,(H,15,16,17) |
InChI Key |
KDPZGZPNWFHNMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC(=NC(=N2)S(=O)(=O)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.